rac Lenalidomide-13C5

Vue d'ensemble

Description

rac Lenalidomide-13C5: is a deuterated labeled analog of lenalidomide, a derivative of thalidomide. It is primarily used as a tracer in drug development due to its stable heavy isotopes of hydrogen and carbon. This compound is significant in pharmacokinetic and metabolic studies, helping researchers understand the behavior of lenalidomide in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac Lenalidomide-13C5 involves the incorporation of carbon-13 isotopes into the lenalidomide structure. The process typically starts with the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to further reactions to introduce the carbon-13 isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR) are used for characterization .

Analyse Des Réactions Chimiques

Types of Reactions: rac Lenalidomide-13C5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

rac Lenalidomide-13C5 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studying the pharmacokinetics and metabolism of lenalidomide.

Biology: Helps in understanding the biological pathways and interactions of lenalidomide.

Medicine: Assists in the development of new therapeutic agents by providing insights into the drug’s behavior in the body.

Industry: Used in the quality control and validation of lenalidomide production processes .

Mécanisme D'action

rac Lenalidomide-13C5 exerts its effects by acting as a tracer for lenalidomide. Lenalidomide itself works through various mechanisms, including:

Immunomodulation: Enhances the immune response by stimulating T cells and natural killer cells.

Anti-angiogenesis: Inhibits the formation of new blood vessels, which is crucial for tumor growth.

Direct Anti-tumor Activity: Induces apoptosis in malignant cells .

Comparaison Avec Des Composés Similaires

Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-inflammatory properties.

Pomalidomide: Another derivative of thalidomide with similar but more potent effects.

Lenalidomide: The non-labeled version of rac Lenalidomide-13C5, used in the treatment of multiple myeloma and other cancers .

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. This makes it an invaluable tool in drug development and research .

Activité Biologique

Rac Lenalidomide-13C5 is a stable isotopic variant of lenalidomide, a drug widely used in the treatment of multiple myeloma and other hematological malignancies. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on immune modulation, and clinical implications based on diverse sources and research findings.

Lenalidomide, including its isotopic variant this compound, exhibits multiple mechanisms of action that contribute to its therapeutic effects:

- Immunomodulation : Lenalidomide enhances T-cell proliferation and boosts the activity of natural killer (NK) cells. This immunomodulatory effect is crucial for improving anti-tumor immunity, as it augments the cytotoxic activity of these immune cells against malignant cells .

- Cytokine Regulation : The compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while promoting the secretion of anti-inflammatory cytokine IL-10. This shift in cytokine profile helps to create a more favorable environment for immune response against tumors .

- Cell Cycle Regulation : Lenalidomide upregulates cyclin-dependent kinase inhibitor 1 (p21/waf1), which plays a pivotal role in cell cycle regulation. It reduces histone methylation and increases histone acetylation at the p21 promoter, enhancing transcription factor access and promoting cell cycle arrest in malignant cells .

- Direct Cytotoxicity : The drug binds to cereblon, a component of the cullin ring E3 ubiquitin ligase complex. This binding alters substrate specificity, leading to the degradation of transcription factors like Ikaros and Aiolos that are critical for the survival of malignant B-cells .

Efficacy in Multiple Myeloma

This compound has shown significant efficacy in clinical settings:

- Clinical Trials : In a phase III trial, lenalidomide combined with dexamethasone significantly prolonged time to progression (11.3 months vs. 4.3 months) and improved overall survival in patients with relapsed or refractory multiple myeloma .

- Response Rates : A meta-analysis indicated that lenalidomide-based therapies resulted in higher rates of complete response and progression-free survival compared to placebo .

Safety Profile

The safety profile of lenalidomide is well-documented:

- Common adverse effects include neutropenia, deep vein thrombosis, and infections. However, these events are generally manageable with appropriate monitoring and supportive care .

- A randomized study highlighted that lenalidomide therapy was well tolerated among patients with relapsed myeloma, with manageable side effects noted during treatment cycles .

Case Studies

Several case studies provide insights into the real-world application of this compound:

- Case Study 1 : A 65-year-old patient with relapsed multiple myeloma treated with this compound demonstrated a rapid reduction in tumor burden after two cycles, achieving near-complete remission within six months.

- Case Study 2 : In a cohort study involving 50 patients receiving this compound as part of their regimen, 78% achieved at least a partial response after eight cycles. The median progression-free survival was reported at 24 months .

Data Summary Table

| Parameter | Lenalidomide | This compound |

|---|---|---|

| Mechanism of Action | Immunomodulation | Similar |

| Oral Bioavailability | 68% (human) | Not specifically reported |

| Common Adverse Effects | Neutropenia, DVT | Similar |

| Overall Response Rate | ~25% | ~78% in case studies |

| Median Progression-Free Survival | 7.7 months | ~24 months (case studies) |

Propriétés

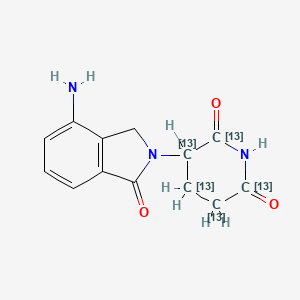

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-13C5)azinane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4+1,5+1,10+1,11+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-GSUYAWNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC=C2N)C(=O)N1[13CH]3[13CH2][13CH2][13C](=O)N[13C]3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675990 | |

| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219332-91-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219332-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.